molecular formula C25H46N10O8S B12379964 Hexapeptide-42

Hexapeptide-42

Cat. No.: B12379964
M. Wt: 646.8 g/mol
InChI Key: YFZLOSPYPVFKGG-GGDDPFQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexapeptide-42, also known as Caspaline 14™, is a synthetic peptide composed of the amino acids isoleucine, glutamine, alanine, cysteine, arginine, and glycine. This compound is known for its ability to activate Caspase-14, a proteolytic enzyme expressed in the epidermis, which plays a crucial role in filaggrin metabolism. Filaggrin is essential for maintaining skin hydration and barrier function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexapeptide-42 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Hexapeptide-42 can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or β-mercaptoethanol in aqueous solutions.

    Substitution: N-hydroxysuccinimide (NHS) esters for specific amino acid modifications.

Major Products:

Scientific Research Applications

Hexapeptide-42 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in skin hydration and barrier function, particularly in relation to Caspase-14 activation.

    Medicine: Explored for its potential in anti-aging skincare products due to its ability to protect DNA from UVB-induced damage and enhance skin repair mechanisms.

    Industry: Incorporated into cosmetic formulations as an anti-aging and hydrating agent

Mechanism of Action

Hexapeptide-42 exerts its effects by activating Caspase-14, which is involved in the enzymatic conversion of profilaggrin to filaggrin during the terminal differentiation of keratinocytes. This process enhances skin hydration by increasing the levels of natural moisturizing factors (NMFs) derived from filaggrin metabolites. Additionally, this compound protects DNA from UVB-induced damage and stimulates repair mechanisms, thereby improving skin barrier function and reducing photoaging .

Comparison with Similar Compounds

Hexapeptide-42 can be compared to other peptides used in skincare, such as:

    Palmitoyl Hexapeptide-12: Known for stimulating collagen and elastin synthesis, improving skin elasticity.

    Acetyl Hexapeptide-8: Often used for its anti-wrinkle properties by inhibiting neurotransmitter release.

    Copper Tripeptide-1: Promotes wound healing and skin regeneration.

Uniqueness of this compound: this compound is unique in its specific activation of Caspase-14, which directly influences filaggrin metabolism and skin hydration. This targeted mechanism sets it apart from other peptides that primarily focus on collagen synthesis or neurotransmitter inhibition .

Properties

Molecular Formula

C25H46N10O8S

Molecular Weight

646.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C25H46N10O8S/c1-4-12(2)19(27)24(43)34-15(7-8-17(26)36)22(41)32-13(3)20(39)35-16(11-44)23(42)33-14(6-5-9-30-25(28)29)21(40)31-10-18(37)38/h12-16,19,44H,4-11,27H2,1-3H3,(H2,26,36)(H,31,40)(H,32,41)(H,33,42)(H,34,43)(H,35,39)(H,37,38)(H4,28,29,30)/t12-,13-,14-,15-,16-,19-/m0/s1

InChI Key

YFZLOSPYPVFKGG-GGDDPFQJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N

Origin of Product

United States

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